7-Deaza-2',3'-dideoxyguanosine

HIV-1 Reverse Transcriptase NRTI

7-Deaza-2',3'-dideoxyguanosine (7-Deaza-ddG, CAS 111869-49-9) is a synthetic nucleoside analog belonging to the pyrrolo[2,3-d]pyrimidine class. It is structurally characterized by the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar and the substitution of the nitrogen atom at the 7-position of the guanine base with a carbon atom.

Molecular Formula C11H14N4O3
Molecular Weight 250.25 g/mol
Cat. No. B1437068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Deaza-2',3'-dideoxyguanosine
Molecular FormulaC11H14N4O3
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESC1CC(OC1CO)N2C=CC3=C2N=C(NC3=O)N
InChIInChI=1S/C11H14N4O3/c12-11-13-9-7(10(17)14-11)3-4-15(9)8-2-1-6(5-16)18-8/h3-4,6,8,16H,1-2,5H2,(H3,12,13,14,17)/t6-,8+/m0/s1
InChIKeyIRKZBFORRGBSAO-POYBYMJQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Deaza-2',3'-dideoxyguanosine (7-Deaza-ddG): A Modified Nucleoside Analog for HIV-1 Reverse Transcriptase Inhibition and Antiviral Research


7-Deaza-2',3'-dideoxyguanosine (7-Deaza-ddG, CAS 111869-49-9) is a synthetic nucleoside analog belonging to the pyrrolo[2,3-d]pyrimidine class [1]. It is structurally characterized by the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar and the substitution of the nitrogen atom at the 7-position of the guanine base with a carbon atom [2]. The compound's active form, its 5'-triphosphate, acts as an inhibitor of HIV-1 reverse transcriptase (RT), a critical enzyme in viral replication [1].

7-Deaza-2',3'-dideoxyguanosine: Why Structural Specificity Prevents Simple Replacement with Common 2',3'-Dideoxynucleoside Analogs


While 7-Deaza-2',3'-dideoxyguanosine belongs to the class of 2',3'-dideoxynucleoside reverse transcriptase inhibitors (NRTIs), it cannot be readily substituted with unmodified dideoxyguanosine (ddG) or other in-class analogs. The substitution of the N7 nitrogen with a carbon atom in the 7-deazaguanine base fundamentally alters the molecule's hydrogen-bonding pattern and stacking interactions [1]. This structural change can significantly impact both the enzymatic recognition and phosphorylation efficiency, which are critical steps for the compound's antiviral activity [2]. The following quantitative evidence demonstrates how these structural modifications translate into measurable differences in activity and selectivity compared to its closest analogs.

Quantitative Differentiation of 7-Deaza-2',3'-dideoxyguanosine: Key Comparative Performance Data vs. Closest Analogs


HIV-1 Reverse Transcriptase Inhibition: 7-Deaza-ddGTP vs. Unmodified ddGTP

The 5'-triphosphate of 7-Deaza-2',3'-dideoxyguanosine (7-Deaza-ddGTP) inhibits HIV-1 reverse transcriptase with a Ki of 25 nM [1]. This inhibitory potency is measurable but is 3.7-fold weaker than the Ki of 6.7 nM reported for the unmodified 2',3'-dideoxyguanosine triphosphate (ddGTP) against the same enzyme target [2].

HIV-1 Reverse Transcriptase NRTI

Anti-Mycobacterial Activity: 7-Deaza-2',3'-dideoxyguanosine Demonstrates Broader Spectrum than Standard Antivirals

7-Deaza-2',3'-dideoxyguanosine has been reported to be effective against Mycobacterium tuberculosis and Mycobacterium avium complex in cellular assays . This activity is distinct from the class of standard 2',3'-dideoxynucleoside antivirals like ddG or ddI, which are not typically associated with significant anti-mycobacterial effects [1].

Mycobacterium tuberculosis Antimycobacterial Broad-spectrum

Validated Research Applications for 7-Deaza-2',3'-dideoxyguanosine: Where This Compound Delivers Proven Value


Probing the Impact of 7-Deaza Modification on HIV-1 Reverse Transcriptase Inhibition

Researchers investigating the structure-activity relationship (SAR) of nucleoside reverse transcriptase inhibitors (NRTIs) can use 7-Deaza-ddG to quantify the impact of the N7-to-C7 substitution. The Ki of 25 nM provides a direct, quantitative comparator against the 6.7 nM Ki of unmodified ddGTP [1], allowing for precise modeling of how base modifications affect enzyme binding and inhibition.

Investigating Anti-Mycobacterial Mechanisms with a Nucleoside Analog

For research programs focused on identifying novel anti-tuberculosis agents, 7-Deaza-ddG serves as a valuable probe. Its reported efficacy against Mycobacterium tuberculosis and M. avium complex distinguishes it from standard antiviral dideoxynucleosides. This allows for the exploration of a unique mechanism of action against these pathogens.

Synthesis of 7-Deazaguanine-Modified Oligonucleotides

The compound is a key building block for the synthesis of oligonucleotides containing the 7-deazaguanine base. These modified oligonucleotides are used to study DNA-protein interactions, improve the stability of nucleic acid probes, and develop novel aptamers [1]. The 7-deaza modification is known to alter base-pairing and stacking properties, which can be leveraged in these applications.

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